Cas no 5123-42-2 (H-ALA-GLY-GLY-GLY-OH)
H-ALA-GLY-GLY-GLY-OH Chemical and Physical Properties
Names and Identifiers
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- Glycine, N-[N-(N-L-alanylglycyl)glycyl]-
- 2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid
- Ala-Gly-Gly-Gly-OH
- H-ALA-GLY-GLY-GLY-OH
- glycine, L-alanylglycylglycyl-
- L-Ala-Gly-Gly-Gly
- L-Alanylglycylglycylglycine
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- Inchi: 1S/C9H16N4O5/c1-5(10)9(18)13-3-7(15)11-2-6(14)12-4-8(16)17/h5H,2-4,10H2,1H3,(H,11,15)(H,12,14)(H,13,18)(H,16,17)/t5-/m0/s1
- InChI Key: KEULKIZRPKJGIH-YFKPBYRVSA-N
- SMILES: O=C([C@H](C)N)NCC(NCC(NCC(=O)O)=O)=O
Computed Properties
- Exact Mass: 260.11218
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 10
Experimental Properties
- PSA: 155.07
H-ALA-GLY-GLY-GLY-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A576458-10mg |
H-ALA-GLY-GLY-GLY-OH |
5123-42-2 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A576458-50mg |
H-ALA-GLY-GLY-GLY-OH |
5123-42-2 | 50mg |
$ 135.00 | 2022-06-08 | ||
| TRC | A576458-100mg |
H-ALA-GLY-GLY-GLY-OH |
5123-42-2 | 100mg |
$ 603.00 | 2023-04-19 | ||
| eNovation Chemicals LLC | Y1251059-100mg |
H-ALA-GLY-GLY-GLY-OH |
5123-42-2 | 99% (TLC) | 100mg |
$245 | 2025-02-18 | |
| eNovation Chemicals LLC | Y1251059-250mg |
H-ALA-GLY-GLY-GLY-OH |
5123-42-2 | 99% (TLC) | 250mg |
$370 | 2025-02-18 | |
| A2B Chem LLC | AG20478-100mg |
H-Ala-gly-gly-gly-oh |
5123-42-2 | ≥ 99% (TLC) | 100mg |
$105.00 | 2024-04-19 | |
| A2B Chem LLC | AG20478-250mg |
H-Ala-gly-gly-gly-oh |
5123-42-2 | ≥ 99% (TLC) | 250mg |
$188.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737092-1g |
l-Alanylglycylglycylglycine |
5123-42-2 | 98% | 1g |
¥3348.00 | 2024-05-11 | |
| abcr | AB477007-100mg |
H-Ala-Gly-Gly-Gly-OH; . |
5123-42-2 | 100mg |
€189.90 | 2024-08-03 | ||
| abcr | AB477007-250mg |
H-Ala-Gly-Gly-Gly-OH; . |
5123-42-2 | 250mg |
€322.60 | 2024-08-03 |
H-ALA-GLY-GLY-GLY-OH Suppliers
H-ALA-GLY-GLY-GLY-OH Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on H-ALA-GLY-GLY-GLY-OH
Introduction to Glycine, N-[N-(N-L-alanylglycyl)glycyl]- and Its Significance in Modern Chemical and Pharmaceutical Research
Glycine, N-[N-(N-L-alanylglycyl)glycyl]-, is a peptide compound with the CAS number 5123-42-2, which has garnered significant attention in the fields of biochemistry and pharmaceutical research. This compound, characterized by its unique structural configuration, plays a pivotal role in various biochemical pathways and has been the subject of extensive studies due to its potential applications in drug development and therapeutic interventions.
The molecular structure of Glycine, N-[N-(N-L-alanylglycyl)glycyl]- consists of multiple amino acid residues, specifically glycine and alanine, arranged in a specific sequence. This arrangement contributes to its distinct chemical properties and biological activities. The compound's ability to interact with biological targets has made it a valuable candidate for research in areas such as enzyme inhibition, protein stabilization, and drug delivery systems.
In recent years, the study of peptides like Glycine, N-[N-(N-L-alanylglycyl)glycyl]- has been further advanced by the integration of cutting-edge technologies in synthetic chemistry and molecular biology. Advances in solid-phase peptide synthesis have enabled the efficient production of complex peptides, while high-resolution mass spectrometry has facilitated detailed structural elucidation. These technological advancements have not only improved our understanding of peptide chemistry but also opened new avenues for therapeutic applications.
One of the most compelling aspects of Glycine, N-[N-(N-L-alanylglycyl)glycyl]- is its potential role in modulating biological processes. Research has indicated that this peptide may exhibit properties such as anti-inflammatory effects, tissue regeneration capabilities, and enhanced wound healing. These findings are particularly intriguing given the growing demand for natural-derived compounds that can interact safely with biological systems.
The pharmaceutical industry has shown particular interest in Glycine, N-[N-(N-L-alanylglycyl)glycyl]- due to its potential as a lead compound for drug development. Its unique structural features make it an attractive candidate for designing novel therapeutic agents that can target specific disease pathways. For instance, studies have explored its interactions with enzymes involved in metabolic disorders and its potential to modulate immune responses.
Furthermore, the synthesis and characterization of Glycine, N-[N-(N-L-alanylglycyl)glycyl]- have provided valuable insights into peptide conformational dynamics and stability. Understanding these properties is crucial for developing peptides that can maintain their bioactivity under various physiological conditions. This knowledge is particularly important for formulating peptide-based drugs that are stable during storage and delivery.
The use of computational modeling has also played a significant role in studying Glycine, N-[N-(N-L-alanylglycyl)glycyl]-. Molecular dynamics simulations have helped researchers predict how this peptide interacts with biological targets at an atomic level. These simulations provide critical data for designing modified versions of the peptide that can enhance its therapeutic efficacy while minimizing potential side effects.
Recent clinical trials have begun to explore the therapeutic potential of Glycine, N-[N-(N-L-alanylglycyl)glycyl]- in treating various conditions. Preliminary results suggest that this peptide may offer benefits in areas such as bone regeneration and wound healing. These findings are supported by preclinical studies demonstrating its ability to stimulate cellular proliferation and enhance extracellular matrix production.
The future direction of research on Glycine, N-[N-(N-L-alanylglycyl)glycyl]- is likely to be shaped by ongoing advancements in biotechnology and pharmaceutical sciences. Innovations in synthetic methodologies will continue to improve the accessibility and scalability of peptide production, while new analytical techniques will provide deeper insights into peptide function at the molecular level.
In conclusion, Glycine, N-[N-(N-L-alanylglycyl)glycyl]-, with its CAS number 5123-42-2, represents a significant advancement in peptide chemistry and pharmaceutical research. Its unique structure and biological activities make it a promising candidate for developing novel therapeutic agents with applications ranging from regenerative medicine to chronic disease treatment. As research continues to uncover new aspects of this compound's properties and potential uses, it is poised to play an increasingly important role in modern medicine.
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